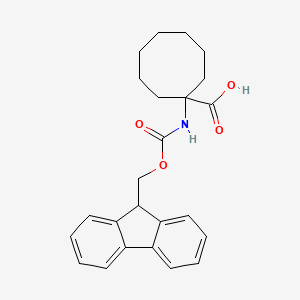

![molecular formula C11H11N3S2 B1332740 5,6-二甲基-2-(2-炔-1-基硫代)噻吩[2,3-D]嘧啶-4-胺 CAS No. 315695-36-4](/img/structure/B1332740.png)

5,6-二甲基-2-(2-炔-1-基硫代)噻吩[2,3-D]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative, a class of compounds known for their diverse biological activities and potential as therapeutic agents. The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has been incorporated into various pharmacologically active compounds, including kinase inhibitors and antifungal agents .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives can be achieved through various synthetic routes. For instance, bridgehead nitrogen heterocycles containing the thieno-pyrimidine system have been prepared from intermediates like 3-amino-2,3-dihydro-5,6-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-(1H)-one and its salts . Additionally, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the formation of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives can be elucidated using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can help in understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution and alkylation. For example, nitration of 6-oxo-, thioxo-2,3-dimethylthieno[2,3-d]pyrimidin-4-ones leads to electrophilic unco-substitution forming nitro derivatives . S-alkylation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones under phase transfer conditions results in the selective formation of S-alkylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect the compound's solubility, stability, and reactivity. Quantum chemical calculations can provide insights into the electronic structure and reactivity of these compounds, as well as the effects of substituents and solvents on their behavior .

科学研究应用

合成和化学反应

- 该化合物已用于各种合成反应中。例如,它已被用于噻吩[2,3-d]嘧啶的微波辅助合成中,涉及与异(和异硫)氰酸酯的反应,从而形成各种衍生物,包括 5,6-二甲基噻吩[2,3-d]嘧啶-2,4(1H,3H)-二酮和相关化合物 (Davoodnia 等人,2009).

生物活性

- 5,6-二甲基噻吩[2,3-d]嘧啶-4-胺的一些衍生物已对曲霉属和黑曲霉等物种表现出抗真菌作用,表明它们作为抗真菌剂的潜力 (Jafar 等人,2017).

- 在癌症研究中,与该化合物相关的特定嘧啶并[1,6-a]噻吩[2,3-d]嘧啶衍生物已对人乳腺癌细胞系表现出抗增殖活性,表明它们在癌症治疗中的潜力 (Atapour-Mashhad 等人,2017).

药物研究

- 该化合物的衍生物已对其镇痛和抗炎特性进行了研究,其中一些显示出有效的活性且具有较低的溃疡形成潜力,表明它们作为更安全的镇痛和抗炎药物的潜力 (Alagarsamy 等人,2007).

结构和机理研究

- 研究还集中在各种衍生物的结构解析上,有助于了解它们的化学性质和反应性。例如,对含有噻吩-嘧啶体系的桥头氮杂环的研究增强了对其结构的认识 (Santagati 等人,2000).

属性

IUPAC Name |

5,6-dimethyl-2-prop-2-ynylsulfanylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S2/c1-4-5-15-11-13-9(12)8-6(2)7(3)16-10(8)14-11/h1H,5H2,2-3H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCOQXJVAUIXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)SCC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364662 |

Source

|

| Record name | 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine | |

CAS RN |

315695-36-4 |

Source

|

| Record name | 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

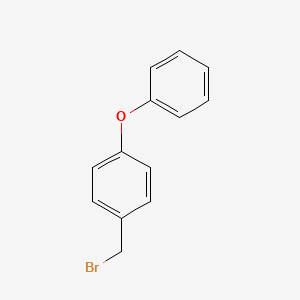

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

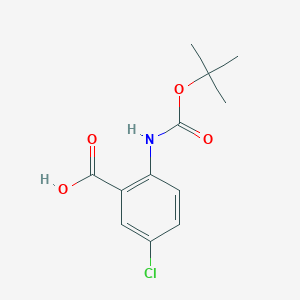

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)